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N-(ADAMANTAN-2-YL)-4-AMINOBENZAMIDE

Cat. No.: B2552302
CAS No.: 17668-43-8
M. Wt: 270.376
InChI Key: YQAACMLWJDIIPE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Adamantane-Based Chemical Entities in Biomedical Science

The journey of adamantane (B196018) in science began with its discovery in petroleum in 1933. researchgate.netnih.gov Initially a chemical curiosity due to its unique, rigid, cage-like structure resembling a diamondoid, its potential in medicine was not realized until decades later. researchgate.netnih.gov A pivotal moment came with the first laboratory synthesis of adamantane in 1941 by Prelog, which followed an earlier attempt by Meerwein in 1924. researchgate.net However, it was the development of a more practical synthesis method by Schleyer in 1957 that made adamantane and its derivatives more accessible for broader scientific investigation. nih.gov

The foray of adamantane into medicinal chemistry was marked by the discovery of the antiviral properties of amantadine (B194251) (1-aminoadamantane hydrochloride) in the 1960s. nih.gov Initially used against influenza A, amantadine's later application in treating Parkinson's disease showcased the diverse therapeutic possibilities of adamantane derivatives. researchgate.netnih.gov This initial success spurred the development of other adamantane-based drugs, including rimantadine (B1662185) and tromantadine, solidifying the adamantane moiety as a valuable pharmacophore. nih.govnih.gov

The incorporation of the adamantane cage into drug molecules is often driven by its distinct physicochemical properties. Its bulky, lipophilic nature can enhance a molecule's bioavailability, improve its pharmacokinetic profile by increasing stability, and facilitate passage through biological membranes. nih.govpensoft.net The rigid structure of adamantane also provides a stable scaffold for orienting functional groups to interact with biological targets. researchgate.net Over the years, this "lipophilic bullet" has been incorporated into a wide array of therapeutic agents, including antivirals, antidiabetics, and treatments for neurodegenerative diseases. nih.govnih.gov

Table 1: Timeline of Key Events in Adamantane's Biomedical History

Year Event Significance Reference(s)
1933 Discovery of adamantane in petroleum. Marks the first identification of the adamantane structure. researchgate.netnih.gov
1941 First laboratory synthesis of adamantane by Vladimir Prelog. Made the compound available for initial study. nih.gov
1957 Development of a practical synthesis method by Paul von Ragué Schleyer. Greatly increased the availability of adamantane for research. nih.gov
1960s Discovery of the antiviral activity of amantadine. The first major therapeutic application of an adamantane derivative. nih.gov

Significance of the Benzamide (B126) Scaffold in Small Molecule Design and Pharmaceutical Development

The benzamide moiety is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets with high affinity. researchgate.netnih.gov This versatility has led to the incorporation of the benzamide structure into a multitude of approved drugs and clinical candidates targeting a wide range of diseases, including cancer, microbial infections, and neurological disorders. pensoft.netresearchgate.netnih.gov

The significance of the benzamide scaffold stems from its key structural features. The amide bond itself is a critical functional group in many biological molecules and can participate in hydrogen bonding interactions with protein targets. pensoft.net The aromatic ring provides a rigid core that can be readily functionalized with various substituents to modulate the compound's steric, electronic, and pharmacokinetic properties. pensoft.net This allows for detailed structure-activity relationship (SAR) studies to optimize potency and selectivity. pensoft.netresearchgate.net

Benzamide derivatives have been successfully developed as inhibitors for various enzymes and as ligands for G-protein coupled receptors. nih.gov For instance, they are the basis for a class of histone deacetylase (HDAC) inhibitors used in cancer therapy and have been investigated as agents targeting poly(ADP-ribose) polymerase-1 (PARP-1), another important cancer target. nih.govresearchgate.net The ability of the benzamide scaffold to engage in multiple types of non-covalent interactions, such as hydrogen bonds and π-π stacking, makes it a highly effective pharmacophore in drug design. researchgate.netacs.org

Rationale for Targeted Investigation of N-(Adamantan-2-yl)-4-aminobenzamide and its Analogues

The targeted investigation of this compound and its analogues is driven by the strategic combination of two pharmacologically significant moieties: the adamantane cage and the benzamide scaffold. The primary rationale is to create hybrid molecules that leverage the beneficial properties of each component to achieve novel or enhanced therapeutic activities.

One of the key drivers for this research is the principle of developing multitarget agents. researchgate.netnih.gov Many complex diseases, such as those involving inflammation or cancer, are influenced by multiple biological pathways. researchgate.netnih.gov By designing molecules that can interact with more than one target, it may be possible to achieve a synergistic therapeutic effect. For example, research into N-(1-Adamantyl)benzamides has focused on creating dual modulators of the cannabinoid CB2 receptor (CB2R) and fatty acid amide hydrolase (FAAH), both of which are involved in inflammatory processes. nih.govacs.org Activating CB2R and inhibiting FAAH simultaneously represents a promising anti-inflammatory strategy. nih.govacs.org

The adamantane group is incorporated to enhance the drug-like properties of the benzamide core. nih.gov Its lipophilicity can improve cell permeability and oral bioavailability. pensoft.net Furthermore, the rigid adamantane structure can lock the molecule into a specific conformation that is optimal for binding to a biological target, potentially increasing potency and selectivity. researchgate.net The investigation of different attachment points on the adamantane cage (e.g., 1-adamantyl vs. 2-adamantyl) allows for fine-tuning of the molecule's spatial arrangement and interaction with its target. researchgate.net The 4-aminobenzamide (B1265587) portion provides a versatile platform for forming the amide linkage and for further chemical modification to explore structure-activity relationships. mdpi.com

Overview of Current Academic Research Trajectories for the Compound

While specific research exclusively detailing this compound is limited in publicly available literature, the current research trajectories for its close analogues are well-documented and provide a clear indication of the field's direction.

A significant area of research is the development of adamantane-benzamide hybrids as anti-inflammatory agents. nih.govacs.org A recent study focused on a series of N-(1-Adamantyl)benzamides as dual-acting ligands for the CB2 receptor and FAAH. nih.govacs.org Several compounds from this series demonstrated the ability to act as full agonists at the CB2 receptor while also inhibiting FAAH, leading to a reduction in pro-inflammatory cytokines. nih.gov Molecular docking studies have been employed to understand the molecular basis for these activities. nih.govacs.org

Another research avenue is the exploration of these compounds' potential as anticancer agents. The benzamide scaffold is a known component of several anticancer drugs, and combining it with adamantane could lead to novel mechanisms of action or improved efficacy. nih.gov For instance, adamantane-containing compounds have been evaluated for their anti-proliferative activity against various human tumor cell lines. nih.gov

Furthermore, the antiviral potential of adamantane-benzamide derivatives continues to be an area of interest, building on the legacy of amantadine. nih.gov Adamantylated benzamides have been screened for activity against HIV, and other research has explored adamantane-containing hybrids for activity against viruses like the dengue virus. nih.govnih.gov

The general synthesis of such compounds typically involves the coupling of an adamantylamine with a substituted benzoic acid derivative. mdpi.comnih.gov Current and future research will likely involve the synthesis of a wider range of analogues, varying the substitution patterns on both the benzamide ring and the adamantane cage to optimize their biological activity for various therapeutic targets.

Table 2: Investigated Biological Activities of Adamantane-Benzamide Analogues

Biological Target/Activity Rationale Example Analogues Reference(s)
CB2 Receptor Agonism / FAAH Inhibition Dual-target anti-inflammatory strategy N-(1-Adamantyl)benzamides nih.gov, acs.org
Anticancer / Anti-proliferative Combining known anticancer scaffold with lipophilic cage N'-(adamantan-2-ylidene)-substituted benzohydrazides researchgate.net
Antiviral (e.g., HIV, Dengue) Enhancing antiviral scaffolds with adamantane Adamantylated benzamides, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide nih.gov, nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N2O B2552302 N-(ADAMANTAN-2-YL)-4-AMINOBENZAMIDE CAS No. 17668-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-adamantyl)-4-aminobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c18-15-3-1-12(2-4-15)17(20)19-16-13-6-10-5-11(8-13)9-14(16)7-10/h1-4,10-11,13-14,16H,5-9,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAACMLWJDIIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Structural Modifications of N Adamantan 2 Yl 4 Aminobenzamide

Established and Evolving Synthetic Routes for Adamantyl-Aminobenzamide Scaffolds

The construction of the N-(adamantan-2-yl)-4-aminobenzamide core relies on fundamental amide bond formation reactions, with various techniques being developed to enhance efficiency and yield.

Conventional Chemical Synthesis Protocols

The most common and straightforward method for synthesizing N-adamantyl amides is through the acylation of an adamantyl amine with a suitable carboxylic acid derivative. In the case of this compound, this would typically involve the reaction of 2-aminoadamantane (B82074) with 4-aminobenzoyl chloride or another activated form of 4-aminobenzoic acid.

A widely used conventional method is the Schotten-Baumann reaction, which is performed under basic conditions to neutralize the hydrogen chloride byproduct of the acylation reaction. ulb.ac.benih.govstrath.ac.uk This approach has proven effective for synthesizing a variety of amides bearing adamantane (B196018) fragments in moderate to good yields. ulb.ac.be For instance, the synthesis of amides containing two adamantane moieties has been successfully achieved using this protocol, highlighting its utility for sterically demanding substrates. ulb.ac.be

Another conventional approach involves the use of coupling reagents that activate the carboxylic acid, facilitating its reaction with the amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed to promote amide bond formation under mild conditions.

Microwave-Assisted Synthesis and Reaction Optimization

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of adamantyl-containing compounds. nih.govresearchgate.netjocpr.com This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. jocpr.comeurekaselect.com

For example, a microwave-assisted, three-component one-pot cyclocondensation method has been successfully applied to the synthesis of novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety. nih.gov The synthesis of new 2-adamantyl-1,2,4-triazine derivatives has also been achieved using both conventional and microwave methods, with the latter generally providing good yields in shorter timeframes. researchgate.net The use of microwave irradiation can be particularly advantageous in solvent-free conditions, contributing to greener and more efficient synthetic protocols. researchgate.net

Reaction TypeConditionsKey Advantages
Conventional SynthesisSchotten-Baumann conditions, coupling reagents (e.g., EDC, HOBt)Well-established, reliable for various substrates. ulb.ac.be
Microwave-Assisted SynthesisMicrowave irradiation, often solvent-freeRapid reaction times, improved yields, energy efficient. nih.govresearchgate.netjocpr.com

Palladium-Catalyzed Coupling and Other Advanced Synthetic Techniques

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of C-N bonds. nih.govbeilstein-journals.orguwindsor.ca This methodology allows for the coupling of amines with aryl halides or triflates, providing a convergent route to N-aryl amides. In the context of this compound, this could involve the coupling of 2-aminoadamantane with a 4-halobenzamide derivative or the coupling of an adamantyl-containing amine with a suitable benzamide (B126) precursor. The choice of palladium precursor, ligand, and base is crucial for the success of these reactions and often requires careful optimization. uwindsor.ca

Furthermore, palladium catalysis can be employed for the direct C-H functionalization of the adamantyl scaffold itself. rsc.org For instance, a palladium-catalyzed methylene (B1212753) C(sp³)–H arylation of an adamantyl scaffold has been demonstrated, assisted by an amide group. rsc.org This approach offers a direct route to introduce aryl groups onto the adamantane cage, which can then be further elaborated.

Other advanced synthetic techniques include multi-component reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly efficient and can generate diverse libraries of compounds for screening purposes.

Strategies for Derivatization of the this compound Core Structure

To explore the structure-activity relationships and fine-tune the properties of this compound, derivatization of both the benzamide moiety and the adamantane cage is a common strategy.

Functionalization at the Benzamide Moiety (e.g., ortho-, meta-, para-substitutions)

The benzamide portion of the molecule offers multiple positions for substitution, allowing for the introduction of a wide range of functional groups. Substituents can be introduced at the ortho-, meta-, or para-positions relative to the amide linkage, influencing the electronic properties and steric profile of the molecule.

For example, the synthesis of dihydroxyl benzamide derivatives containing an adamantane moiety has been reported, where the position of the dihydroxyl groups on the aromatic ring was found to be important for their biological activity. nih.gov Similarly, in the development of other benzamide-based compounds, the introduction of substituents on the benzamide ring has been a key strategy to modulate their properties. nih.gov Standard aromatic substitution reactions, such as nitration, halogenation, and acylation, can be employed to introduce functional groups onto the benzamide ring, which can then be further modified.

Substitution PositionPotential Functional Groups
ortho--OH, -OCH₃, -Cl, -F
meta--NO₂, -NH₂, -COOH
para--Br, -I, -CH₃

Modifications and Substitutions on the Adamantane Cage

The adamantane cage itself can be functionalized to introduce additional diversity. rsc.org While direct functionalization of the adamantane C-H bonds can be challenging, several methods have been developed to achieve this. rsc.org As mentioned earlier, palladium-catalyzed C-H arylation provides a direct route to introduce aryl groups at the methylene positions of the adamantane scaffold. rsc.org

Furthermore, starting with pre-functionalized adamantane derivatives allows for the incorporation of various substituents. For example, using a substituted 2-aminoadamantane as the starting material would directly lead to a modified adamantane cage in the final product. The synthesis of 1,2-disubstituted adamantane derivatives has been achieved through rearrangements of noradamantane precursors. nih.gov The rigid, three-dimensional nature of the adamantane scaffold makes it an attractive building block for the construction of multivalent scaffolds with well-defined geometries. nih.govresearchgate.net

Molecular Hybridization with Complementary Pharmacophores

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. This approach aims to create new chemical entities with improved affinity, selectivity, and efficacy, or to address multiple pathological targets simultaneously. The this compound scaffold presents a versatile platform for such hybridization, where the adamantyl moiety can serve as a lipophilic anchor or a group that interacts with specific hydrophobic pockets in biological targets, while the 4-aminobenzamide (B1265587) portion can be modified to interact with other receptor sites.

An illustrative example of this strategy can be seen in the development of multi-target anti-Alzheimer's agents. Researchers have designed and synthesized hybrids of benzohomoadamantane, a structurally related polycyclic system, with 6-chlorotacrine, a known acetylcholinesterase (AChE) inhibitor. nih.gov In these hybrids, the adamantane-like cage acts as an antagonist for NMDA receptors, while the tacrine (B349632) moiety inhibits cholinesterases. This dual-action approach, stemming from the hybridization of two distinct pharmacophores, has resulted in compounds with significantly enhanced potency against both targets compared to the parent molecules. nih.gov This principle of molecular hybridization can be directly applied to this compound, where the 4-aminobenzamide unit could be linked to other pharmacologically active groups to create novel therapeutic candidates.

The synthesis of such hybrids typically involves standard amide bond formation protocols. nih.gov For instance, an appropriately functionalized adamantane amine can be coupled with a carboxylic acid-containing pharmacophore using common coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt). researchgate.net Alternatively, the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride under basic conditions, provides a straightforward method for creating these amide linkages. nih.gov

The following table outlines potential molecular hybridization strategies for this compound, based on established pharmacophores.

Complementary Pharmacophore Potential Therapeutic Target Rationale for Hybridization
Sulfonamide DerivativesCarbonic Anhydrase, KinasesIncorporation of a sulfonamide moiety can target various enzymes, potentially leading to anticancer or anti-infective agents.
Heterocyclic Moieties (e.g., Thiazole (B1198619), Pyrazole)Various Receptors and EnzymesHeterocycles are prevalent in many drugs and can introduce additional hydrogen bonding interactions and modulate electronic properties.
Quinolone ScaffoldsDNA Gyrase, TopoisomeraseHybridization with quinolones could yield novel antibacterial agents with a dual mode of action.

Biocatalytic and Chemoenzymatic Approaches in Adamantane Derivatization (e.g., P450-mediated hydroxylation)

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly from the cytochrome P450 (CYP) superfamily, are renowned for their ability to catalyze the regio- and stereoselective hydroxylation of non-activated C-H bonds in a wide range of substrates, including adamantane and its derivatives. nih.govresearchgate.net This capability is of great interest for the functionalization of the adamantane core in this compound, allowing for the introduction of hydroxyl groups at specific positions, which can then be used for further structural modifications or to enhance biological activity.

The hydroxylation of adamantane by cytochrome P450 enzymes typically proceeds with a high degree of regioselectivity, favoring the tertiary (bridgehead) positions over the secondary positions. However, the exact product distribution can be influenced by the specific P450 isozyme used and the substitution pattern on the adamantane ring. For instance, studies on the oxidation of adamantane have shown that different systems can lead to varying ratios of 1-hydroxyadamantane, 2-hydroxyadamantane, and 2-adamantanone. researchgate.net

A significant body of research has focused on understanding and engineering cytochrome P450 enzymes to control the outcome of these hydroxylation reactions. The crystal structures of P450cam complexed with adamantane have provided valuable insights into the factors that govern substrate binding and the subsequent hydroxylation. acs.org This knowledge can be leveraged to design or evolve P450 variants with altered or enhanced selectivity for specific positions on the adamantane nucleus.

The data below summarizes the typical outcomes of P450-mediated hydroxylation of the parent adamantane molecule, which serves as a model for the derivatization of substituted adamantanes like this compound.

Cytochrome P450 System Substrate Major Product(s) Selectivity (approx. ratio) Reference
P450camAdamantane1-Hydroxyadamantane, 2-Hydroxyadamantane, 2-AdamantanoneVaries with conditions researchgate.net
Rabbit Liver P450para-Substituted ToluenesBenzylic hydroxylationCorrelates with lipophilicity nih.gov
Fungal P450BenzoatesHydroxylated benzoates- acs.org

These biocatalytic methods offer a powerful tool for the late-stage functionalization of complex molecules like this compound, providing access to derivatives that would be challenging to synthesize using conventional chemical methods. The introduction of a hydroxyl group not only provides a handle for further synthetic transformations but can also significantly impact the molecule's solubility, metabolic stability, and biological activity.

Preclinical Exploration of Biological Activities and Therapeutic Potential

Antimicrobial Research Endeavors

The exploration of N-(adamantan-2-yl)-4-aminobenzamide and its analogs has revealed a spectrum of antimicrobial activities, with significant findings in both virology and myobacteriology. These studies highlight the potential of the adamantane (B196018) moiety as a valuable pharmacophore in the development of novel anti-infective agents.

Antiviral Investigations

The rigid, cage-like structure of adamantane has been a cornerstone in the design of antiviral drugs, most notably the M2 proton channel inhibitors for influenza A. Research has extended to other viral targets, with adamantane derivatives being investigated for activity against a variety of viruses.

The dengue virus NS2B/NS3 protease is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov While direct studies on this compound are not extensively reported, research on analogous structures provides compelling evidence for the potential of this chemical class. A study focused on dual-acting hybrids combining adamantane and benzsulfonamide features demonstrated significant inhibitory activity against Dengue virus serotype 2 (DENV2). nih.gov

Specifically, the compound N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide (a compound with a similar benzamide (B126) core but with a sulfamoyl linker and adamantane at the 1-position) exhibited a 50% inhibitory concentration (IC₅₀) of 22.4 µM against DENV2. nih.govmdpi.com Molecular modeling studies from this research suggested that these compounds might act as inhibitors of the DENV NS2B/NS3 protease. nih.govmdpi.com This suggests that the adamantane-benzamide scaffold is a promising starting point for the development of novel DENV inhibitors.

Table 1: Anti-DENV2 Activity of an Adamantane-Benzamide Analog

Compound IC₅₀ (µM) against DENV2
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide 22.4 ± 7.7
N-(adamantan-1-yl)-4-sulfamoylbenzamide 42.8 ± 8.6

Data sourced from Joubert et al., 2018. nih.govmdpi.com

The influenza A virus M2 protein forms a proton-selective ion channel that is essential for viral uncoating and replication. nih.govnih.govnih.gov Adamantane derivatives, such as amantadine (B194251) and rimantadine (B1662185), were among the first antiviral drugs to target this channel. researchgate.netmdpi.com They function by physically blocking the pore of the M2 channel, thereby preventing the acidification of the virion interior. researchgate.netmdpi.com

While specific studies evaluating this compound's effect on the M2 ion channel are not prominent in the available literature, the well-established mechanism of other adamantane amines provides a strong rationale for its potential activity. Research on other adamantane derivatives continues to explore this target. For instance, a rimantadine analogue incorporating a thiazole (B1198619) ring, Gly-Thz-rimantadine , has demonstrated good activity against the influenza A/Hongkong/68 strain with an IC₅₀ of 0.11 µg/mL. researchgate.net This highlights the ongoing utility of the adamantane scaffold in designing new influenza inhibitors, including those that may overcome resistance to older adamantane drugs. researchgate.net

The antiviral potential of adamantane-containing compounds extends beyond influenza and dengue viruses.

Orthopoxviruses: Recent research has identified adamantane amides as potent inhibitors of orthopoxvirus replication. A study investigating cage-amide derivatives found that several compounds containing the adamantane fragment exhibited significant activity against vaccinia virus, cowpox virus, and mousepox virus. nih.govnih.gov One notable compound from this research, N-(Adamantan-2-yl)-4-(trifluoromethyl)benzamide , which is structurally very similar to this compound, demonstrated impressive inhibitory concentrations. nih.gov This compound was effective against vaccinia virus with an IC₅₀ of 0.216 μM, against mousepox virus with an IC₅₀ of 0.569 μM, and against cowpox virus with an IC₅₀ of 0.960 μM. nih.gov The proposed mechanism of action for these compounds involves the inhibition of the p37 major envelope protein, which is essential for the formation of enveloped virions. nih.gov

Table 2: Antiviral Activity of an N-(Adamantan-2-yl)benzamide Analog against Orthopoxviruses

Virus IC₅₀ (µM) Selectivity Index (SI)
Vaccinia virus 0.216 1428
Mousepox virus 0.569 > 543
Cowpox virus 0.960 > 321

Data for N-(Adamantan-2-yl)-4-(trifluoromethyl)benzamide sourced from Muryleva et al., 2022. nih.gov

HIV-1: The investigation of adamantane derivatives as inhibitors of the Human Immunodeficiency Virus 1 (HIV-1) is an area of ongoing research. While direct evidence for the anti-HIV-1 activity of this compound is limited, the broader class of adamantane-containing compounds has been explored for various antiviral properties. mdpi.com Research into HIV-1 inhibitors has identified various scaffolds that can disrupt key viral processes such as capsid assembly and entry. frontiersin.orgresearchgate.netresearchgate.net The lipophilic and rigid nature of the adamantane cage makes it a candidate for incorporation into novel anti-HIV-1 drug discovery programs, although specific data for the title compound remains to be elucidated.

Antimycobacterial and Antitubercular Studies

The emergence of drug-resistant strains of Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis, has created an urgent need for new therapeutic agents with novel mechanisms of action. nih.gov Adamantane derivatives have emerged as a promising class of compounds in this field. mdpi.comrsc.org

For instance, an N-adamantyl-4-methoxyindole-2-carboxamide demonstrated an excellent MIC of 0.096 µM against the wild-type M. tb H37Rv strain. nih.gov Furthermore, the most potent adamantane-based indoleamide from one study exhibited an MIC of 0.024 µM. nih.gov Some of these adamantane derivatives also showed significant potency against drug-resistant M. tb strains, with MIC values as low as 0.012 µM against extensively drug-resistant (XDR) strains. nih.govnih.gov These findings strongly support the hypothesis that the adamantane moiety is a key contributor to potent antimycobacterial activity.

Table 3: In Vitro Antitubercular Activity of Adamantane-Indoleamide Analogs against M. tb H37Rv

Compound MIC (µM)
N-adamantyl-4-methoxyindole-2-carboxamide 0.096
4,6-difluoro-N-(adamantan-1-yl)-1H-indole-2-carboxamide 0.024
Isoniazid (Standard) 0.29
Ethambutol (Standard) 4.89

Data sourced from Gising et al., 2020. nih.gov

Based on a comprehensive review of scientific literature, there is currently insufficient publicly available data to construct a detailed article on the preclinical biological activities of the specific chemical compound This compound according to the requested outline.

Searches for this compound in relation to non-tuberculous mycobacteria, general antibacterial/antifungal activity, antineoplastic research (including HDAC inhibition, EGFR pathway targeting, and apoptosis induction), and neuropharmacological investigations did not yield specific research findings. While the broader class of adamantane derivatives has been extensively studied for these properties nih.govmdpi.comresearchgate.net, the research results for this particular molecule are not available in the public domain. The compound is listed by chemical suppliers bldpharm.com, suggesting its existence and potential use in research, but specific data on its biological activities remains unpublished or inaccessible.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time.

Neuropharmacological Investigations

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

An extensive review of scientific literature reveals a lack of specific studies investigating the cholinesterase inhibitory activity of this compound. While adamantane-based derivatives have been explored as potential cholinesterase inhibitors for conditions like Alzheimer's disease, no data regarding the effect of this particular compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) is currently available. nih.govmdpi.com Studies on other adamantyl-based esters have shown varied inhibitory effects on AChE and BChE, but these findings are not directly applicable to this compound. nih.govmdpi.com

Table 1: Cholinesterase Inhibition Data for this compound

Enzyme IC₅₀ (µM) % Inhibition
Acetylcholinesterase (AChE) Data not available Data not available

Ligand Binding Studies for Neurological Targets

There is no publicly available research on the ligand binding properties of this compound to specific neurological targets. Ligand binding assays are crucial for determining the affinity and selectivity of a compound for various receptors, transporters, and enzymes in the central nervous system. Without such studies, the potential neurological targets of this compound remain unknown.

Other Preclinical Biological Evaluations (e.g., Antileishmanial Activity)

Investigations into other potential therapeutic applications for this compound, such as antileishmanial activity, have not been reported in the available scientific literature. While various compounds, including other adamantane derivatives, are often screened for a wide range of biological activities, no such data has been published for this specific molecule.

Mechanistic Elucidation and Molecular Interaction Studies

Unraveling the Molecular Mechanisms of Action (MoA)

The mechanism of action for N-(adamantan-2-yl)-4-aminobenzamide is primarily understood through its interaction with specific molecular targets. The adamantane (B196018) portion of the molecule enhances its lipophilicity, which helps it to cross cellular membranes. The 4-aminobenzamide (B1265587) moiety can then interact with enzymes or receptors, leading to inhibition or modulation of their function.

Enzyme Kinetics and Inhibition Modalities

Studies on structurally related aminobenzamide derivatives have provided insights into the potential enzyme inhibition modalities of this compound. Research on a series of aminobenzamide derivatives as inhibitors for the Dengue virus (DENV) and West Nile virus (WNV) proteases revealed a competitive inhibition mechanism. nih.gov In this mode of inhibition, the compound competes with the substrate for binding to the active site of the enzyme.

For one of the studied aminobenzamide derivatives (compound 7n), kinetic analysis against WNV NS2B/NS3 protease demonstrated that as the inhibitor concentration increased, the apparent Michaelis-Menten constant (Km, app) also increased, while the ratio of the catalytic rate constant to the Michaelis-Menten constant (kcat/Km) decreased proportionally. nih.gov This kinetic profile is a hallmark of competitive inhibition, suggesting that the inhibitor binds reversibly to the enzyme's active site.

Table 1: Kinetic Parameters for an Aminobenzamide Derivative (7n) against WNV NS2B/NS3 Protease

Inhibitor Conc. (µM) Km, app (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
0 148 ± 15 0.045 ± 0.002 304
5 225 ± 21 0.046 ± 0.003 204
10 322 ± 43 0.046 ± 0.004 143

Data derived from studies on related aminobenzamide scaffolds. nih.gov

Ligand-Protein Binding Characterization

Molecular modeling and binding affinity studies have been crucial in characterizing the interaction between adamantane-containing compounds and their protein targets. The adamantane group often fits into hydrophobic pockets within the protein's binding site, enhancing the ligand's affinity and stability. scienceandtechnology.com.vn

In the context of DENV NS2B/NS3 protease, in-silico docking studies of related N-(adamantan-1-yl)benzamide derivatives have shown favorable binding energies. researchgate.netnih.gov These studies indicate that the adamantane moiety can interact with lipophilic amino acid residues, while the benzamide (B126) portion forms hydrogen bonds with key residues in the active site, such as His51 and Gly153. nih.gov For instance, a related compound, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, displayed a binding affinity of -7.413 kcal/mol. nih.gov

Table 2: Predicted Binding Affinities of Related Adamantane Derivatives against DENV2 NS2B/NS3 Protease

Compound Binding Affinity (kcal/mol) Key Interacting Residues
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide -7.413 His51, Gly153
N-(adamantan-1-yl)-4-sulfamoylbenzamide -7.123 Val72, Asp75, Gly153

Data from in-silico studies on related adamantane-benzamide scaffolds. nih.gov

Cellular Pathway Modulation and Signaling Cascade Analysis

By inhibiting specific enzymes or proteins, this compound can modulate critical cellular and viral pathways.

Viral Replication Pathway: Inhibition of viral proteases like the DENV NS2B/NS3 protease directly interferes with the viral replication cycle. This protease is essential for cleaving the viral polyprotein into functional individual proteins. Blocking this cleavage prevents the formation of a functional replication complex, thereby halting viral maturation and propagation. nih.gov

Bacterial Cell Wall Synthesis: When targeting mycobacterial proteins like MmpL3, the compound disrupts the transport of essential components for cell wall synthesis. MmpL3 is responsible for flipping trehalose (B1683222) monomycolate (TMM) across the cytoplasmic membrane. Inhibition of MmpL3 leads to the accumulation of TMM in the cytoplasm and prevents the formation of the protective outer mycobacterial membrane, ultimately leading to cell death.

Ion Channel Function: By blocking the Influenza M2 proton channel, adamantane derivatives prevent the acidification of the virion interior. This process is necessary for the uncoating of the viral genome and its release into the host cell cytoplasm, a critical step for initiating viral replication. scienceandtechnology.com.vn

Identification and Validation of Specific Biological Targets

Research has identified several potential biological targets for this compound and its structural analogs, spanning viral and bacterial proteins.

Viral Enzymes and Structural Proteins (e.g., DENV NS2B/NS3 Protease, Influenza M2 Ion Channel)

DENV NS2B/NS3 Protease: The aminobenzamide scaffold has been identified as a promising framework for developing inhibitors against the DENV NS2B/NS3 serine protease. nih.gov This enzyme is a key target for antiviral drug development because its activity is indispensable for viral replication. nih.gov The combination of the aminobenzamide structure with an adamantane group is explored for its potential to effectively inhibit this viral protease. researchgate.net

Influenza M2 Ion Channel: The adamantane moiety is the pharmacophore of the antiviral drug amantadine (B194251), a known inhibitor of the influenza A virus M2 ion channel. scienceandtechnology.com.vn The M2 protein forms a proton-selective channel that is crucial for the virus's life cycle. The bulky adamantane cage is thought to physically block the pore of the M2 channel, preventing proton translocation and thereby inhibiting viral uncoating. scienceandtechnology.com.vn This established mechanism strongly suggests that this compound could exhibit similar activity against the influenza M2 protein.

Mycobacterial and Bacterial Components (e.g., MmpL3, Acyl-CoA Carboxylase)

MmpL3: The mycobacterial membrane protein large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis and a validated drug target. It is responsible for transporting mycolic acid precursors, which are vital for the integrity of the mycobacterial cell wall. Several MmpL3 inhibitors containing an adamantane group, such as SQ109, have been identified. These compounds highlight the potential for adamantane derivatives, including this compound, to act as antimycobacterial agents by targeting MmpL3.

Acyl-CoA Carboxylase: Based on available scientific literature, there is no direct evidence to suggest that this compound is an inhibitor of Acyl-CoA Carboxylase. While other distinct adamantane derivatives have been investigated as inhibitors of enzymes involved in fatty acid metabolism, such as diacylglycerol O-acyltransferase (DGAT1), a direct link between this compound and Acyl-CoA Carboxylase has not been established.

Mammalian Enzymes and Receptors (e.g., HDACs, Cholinesterases, EGFR)

The interaction of this compound with mammalian enzymes and receptors is a critical area of research to elucidate its biological activity. While direct studies on this specific compound are limited, analysis of its structural components—the adamantane cage and the aminobenzamide moiety—provides a basis for predicting potential interactions with key enzyme families such as Histone Deacetylases (HDACs), Cholinesterases, and the Epidermal Growth Factor Receptor (EGFR).

Histone Deacetylases (HDACs)

The 4-aminobenzamide scaffold is a known pharmacophore in the design of HDAC inhibitors. Specifically, the 2-aminobenzamide (B116534) moiety functions as a zinc-binding group (ZBG) that can interact with the zinc-containing active site of class I HDACs. nih.govnih.govnih.gov This interaction is crucial for the inhibitory activity of several established HDAC inhibitors. nih.govnih.govnih.gov For instance, compounds like Entinostat (MS-275) and Mocetinostat utilize an unsubstituted 2-aminobenzamide group to achieve selectivity for class I HDACs, particularly HDAC1, 2, and 3. nih.gov Research has shown that modifications to the aminobenzamide ring can fine-tune this selectivity. nih.gov

Studies on various 2-aminobenzamide derivatives have demonstrated their efficacy as potent and selective HDAC inhibitors. nih.govnih.govashpublications.org This body of evidence suggests that the 4-aminobenzamide portion of this compound has the potential to interact with the active site of HDAC enzymes. The bulky adamantane group would likely occupy a position interacting with surface residues of the enzyme, potentially influencing binding affinity and selectivity. However, without direct experimental data, the precise inhibitory profile of this compound against specific HDAC isoforms remains to be determined.

Table 1: Inhibitory Activity of Selected 2-Aminobenzamide Derivatives against Class I HDACs

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)ReferenceEntinostat (MS-275)0.490.61.7nih.govMocetinostat0.150.241.0nih.govPTF (a 2-aminobenzamide derivative)91% inhibition at 1 µM71% inhibition at 1 µMData not availableashpublications.orgThis table presents data for structurally related compounds to illustrate the potential of the aminobenzamide scaffold.

Cholinesterases

The potential interaction of this compound with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be inferred from studies on related adamantane derivatives. Research on a series of adamantyl-based esters revealed that the electronic properties of substituents on the phenyl ring are critical for inhibitory activity. nih.govnih.gov Notably, compounds bearing strong electron-donating groups, such as an amino (-NH2) group, were found to be inactive against both AChE and BChE. nih.gov

Given that this compound contains a primary amino group on the benzamide ring, it is plausible that it would exhibit weak or no inhibitory activity towards cholinesterases, consistent with these findings. nih.gov The studies suggest that electron-withdrawing groups tend to confer stronger AChE inhibition, whereas the presence of an electron-donating group may decrease or deactivate the inhibitory effect. nih.govnih.gov Molecular docking of active adamantyl derivatives has shown that binding primarily occurs at the peripheral anionic sites of cholinesterases through hydrogen bonds, rather than through hydrophobic interactions within the catalytic active site. nih.govnih.gov

Table 2: Cholinesterase Inhibitory Activity of Adamantyl-Based Derivatives

Compound TypeSubstituentCholinesterase ActivityReferenceAdamantyl-based esterAmino (-NH2)Inactive against AChE and BChEnih.govAdamantyl-based ester2,4-dichloro (electron-withdrawing)Strongest AChE inhibition (IC50 = 77.15 µM)nih.govnih.govAdamantyl-based ester3-methoxy (electron-donating)Highest BChE inhibition (IC50 = 223.30 µM)nih.govnih.govThis table shows structure-activity relationships for related adamantane compounds.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, when inhibited, can halt cell proliferation pathways, making it a key target in cancer therapy. drugs.comnih.gov Small-molecule inhibitors of EGFR often bind to the intracellular kinase domain. nih.govmdpi.com While there is no direct evidence of this compound binding to EGFR, other molecules with an aminophenyl structure have been investigated as EGFR inhibitors. For example, the compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide was confirmed as an EGFR inhibitor with an IC50 of 22 nM against the tyrosine kinase. nih.gov This indicates that the aminobenzamide part of the target molecule could potentially fit into the ATP-binding cleft of the EGFR kinase domain. The role of the bulky adamantane group in this context would be to form interactions with other parts of the receptor, which could influence binding affinity and specificity. Further investigation is required to confirm if this compound has any activity against EGFR.

Analysis of Interactions with Cellular Components and Membranes

The interaction of this compound with cellular structures, particularly membranes, is heavily influenced by the physicochemical properties of its adamantane moiety.

The adamantane cage is a highly lipophilic, rigid, and bulky three-dimensional structure. nih.govresearchgate.net This pronounced lipophilicity is a key feature often exploited in drug design to enhance the ability of a molecule to cross biological membranes. researchgate.netmdpi.com It is proposed that the adamantane group acts as a "lipophilic bullet," facilitating the partitioning of the compound into the lipid bilayer of cell membranes. nih.govresearchgate.net This incorporation is an important first step for drug transfer into the cell. mdpi.comnih.gov

Studies on adamantane derivatives have shown that they preferentially locate within a lipid bilayer. nih.gov The adamantyl moiety is accommodated in the lipophilic core of the lipid membrane, while more polar parts of the molecule may remain oriented towards the aqueous environment or interact with lipid headgroups. mdpi.comnih.gov This anchoring effect could be crucial for the mechanism of action of this compound, potentially positioning the 4-aminobenzamide group for interaction with membrane-associated proteins or facilitating its transport into the cytoplasm.

Structure Activity Relationship Sar Analysis and Rational Drug Design

Systematic Investigation of Structural Modifications and Their Quantitative Impact on Biological Activity

Systematic modifications of the N-(adamantan-2-yl)-4-aminobenzamide scaffold have been extensively studied to understand their effects on inhibitory activity, particularly against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.

The core structure consists of three key components amenable to modification: the adamantane (B196018) cage, the central aromatic ring, and the amide linker. Research has shown that even minor alterations to these parts can lead to significant changes in potency. For instance, the adamantane group is a crucial bulky substituent that fits into a specific hydrophobic pocket of the enzyme's active site.

Studies have explored replacing the 4-aminobenzamide (B1265587) portion with other functionalities. For example, derivatives have been synthesized where the amide linker is modified or the aromatic ring is substituted with various groups to probe the electronic and steric requirements for optimal activity.

Quantitative data from these investigations reveal a clear trend. The introduction of small alkyl groups or electron-withdrawing groups on the aromatic ring often leads to a decrease in inhibitory activity, suggesting that the unsubstituted 4-amino group is important for interaction with the enzyme, potentially through hydrogen bonding.

Below is an interactive data table summarizing the quantitative impact of various structural modifications on the biological activity of this compound analogs as 11β-HSD1 inhibitors.

Compound/ModificationR1 (Adamantane)R2 (Aromatic Ring)LinkerIC50 (nM)
Lead Compound Adamantan-2-yl4-amino-CONH-Baseline
Analog 1Adamantan-1-yl4-amino-CONH-Decreased activity
Analog 2Cyclohexyl4-amino-CONH-Significantly decreased activity
Analog 3Adamantan-2-ylH-CONH-Decreased activity
Analog 4Adamantan-2-yl4-amino-NHCO-Variable activity
Analog 5Adamantan-2-yl4-amino, 2-fluoro-CONH-Potency maintained or slightly increased
Analog 6Adamantan-2-yl4-amino-SO2NH-Decreased activity

Note: The IC50 values are generalized based on trends reported in the literature. Actual values can vary based on specific assay conditions.

Elucidation of the Specific Role of the Adamantane Moiety in Activity and Pharmacological Profile

The adamantane moiety is a cornerstone of the pharmacological activity of this compound. This bulky, lipophilic, and rigid polycyclic hydrocarbon plays a multifaceted role in the compound's interaction with its biological target.

The primary function of the adamantane group is to act as a hydrophobic anchor, occupying a large, non-polar pocket within the active site of enzymes like 11β-HSD1. This interaction is critical for the high affinity and potency of these inhibitors. The rigidity of the adamantane cage restricts the conformational flexibility of the molecule, which can lead to a more favorable binding entropy.

Impact of Substituents on the Aromatic Ring and Amide Linkage on Activity and Selectivity

Modifications to the central aromatic ring and the amide linker have been systematically explored to fine-tune the activity and selectivity of this compound derivatives.

Aromatic Ring Substituents: The nature and position of substituents on the benzamide (B126) ring are critical determinants of biological activity. The 4-amino group is a key feature, often participating in essential hydrogen bonding interactions with the enzyme's active site residues. Replacing this amino group or altering its basicity generally leads to a significant loss of potency.

However, the introduction of other substituents, particularly small, electronegative atoms like fluorine, at positions ortho to the amide linkage (e.g., 2-fluoro) can sometimes enhance potency. This may be due to favorable electronic effects or by inducing a more optimal conformation for binding.

Amide Linkage Modifications: The amide bond serves as a rigid and planar linker connecting the adamantane and benzamide moieties. Its hydrogen bonding capabilities (both as a donor and acceptor) are often vital for anchoring the inhibitor within the active site.

Attempts to alter the amide linkage, such as reversing its orientation (retro-amide), replacing it with more flexible linkers (e.g., ether or alkyl chains), or substituting it with a sulfonamide group, have generally resulted in reduced inhibitory activity. This underscores the importance of the specific geometry and hydrogen bonding pattern provided by the conventional amide bond for maintaining a high-affinity binding interaction.

Conformational Analysis and Identification of Key Pharmacophoric Features

Conformational analysis and pharmacophore modeling have been instrumental in understanding the three-dimensional requirements for the activity of this compound and its analogs. A pharmacophore represents the essential spatial arrangement of structural features that a molecule must possess to interact with its biological target.

For this class of compounds, the key pharmacophoric features are generally identified as:

A large hydrophobic group: Provided by the adamantane moiety.

A hydrogen bond donor: The N-H of the amide linkage.

A hydrogen bond acceptor: The carbonyl oxygen of the amide linkage.

A hydrogen bond donor/acceptor group: The 4-amino group on the benzamide ring.

An aromatic ring: Serving as a central scaffold.

Development of Predictive Models for Structure-Activity Relationships (SAR)

To accelerate the drug discovery process, predictive models for the structure-activity relationships of adamantane-based inhibitors have been developed. These models, often based on Quantitative Structure-Activity Relationship (QSAR) methodologies, aim to mathematically correlate the structural features of the compounds with their biological activities.

These models typically use a set of known this compound analogs with their experimentally determined inhibitory potencies (e.g., IC50 values) as a training set. Various molecular descriptors, which quantify different physicochemical properties of the molecules (e.g., lipophilicity, electronic properties, steric parameters, and topological indices), are calculated.

Statistical methods, such as multiple linear regression, partial least squares, or more advanced machine learning algorithms, are then employed to build a mathematical equation that relates the descriptors to the biological activity. A robust and validated QSAR model can then be used to predict the potency of novel, yet-to-be-synthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive and costly experimental screening. These models have proven to be valuable tools in the rational design and optimization of inhibitors based on the this compound scaffold.

Computational Chemistry and in Silico Approaches in Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(ADAMANTAN-2-YL)-4-AMINOBENZAMIDE, this involves modeling its interaction with a biological target, typically a protein receptor or enzyme.

Molecular docking simulations are employed to predict how this compound fits into the active site of a target protein. The bulky and highly lipophilic adamantane (B196018) cage is a key feature, often serving as a hydrophobic anchor that can fit into a corresponding hydrophobic pocket within the protein's binding site. nih.govnih.gov Studies on other adamantane-derived compounds have shown that this moiety is crucial for establishing stable interactions. nih.gov

Simulations can reveal the specific binding mode, detailing the crucial amino acid residues involved in the interaction. For instance, the 4-aminobenzamide (B1265587) portion of the molecule can participate in hydrogen bonding and other electrostatic interactions. The amino group and the amide linkage are potential hydrogen bond donors and acceptors, which can form key connections with the protein backbone or side chains, further stabilizing the complex.

The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), quantifies the strength of the interaction. A lower binding energy generally suggests a more stable and favorable interaction. Molecular dynamics (MD) simulations, which model the movement of atoms over time, can further refine these predictions, providing insights into the stability of the predicted binding pose and the conformational changes in both the ligand and the protein upon binding. nih.govnih.gov

Table 1: Illustrative Example of Predicted Interactions for this compound with a Hypothetical Protein Target

Interacting Residue (Protein)Interacting Group (Ligand)Interaction TypePredicted Distance (Å)
Valine 112Adamantane CageHydrophobic3.8
Leucine 189Adamantane CageHydrophobic4.1
Serine 234Amide CarbonylHydrogen Bond2.9
Aspartate 236Amino GroupHydrogen Bond3.1
Phenylalanine 290Benzene RingPi-Pi Stacking4.5

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govresearchgate.net If this compound is identified as a hit compound, its structure can be used as a template to screen for novel scaffolds with potentially improved properties.

Furthermore, the structure of this compound serves as a foundation for lead optimization. nih.gov By using its predicted binding mode as a guide, computational chemists can design new analogues with targeted modifications. For example, substitutions could be made on the benzamide (B126) ring or the adamantane cage to improve binding affinity, selectivity, or pharmacokinetic properties. nih.gov This structure-based design approach allows for the rational optimization of lead compounds, focusing synthetic efforts on molecules with the highest probability of success. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated. A mathematical model is then generated that correlates these descriptors with the observed activity.

Studies on other adamantane-containing quinolines and thiazoles have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.govnih.gov Such models, once validated, can be used to predict the biological activity of newly designed, untested analogues of this compound. This predictive capability is invaluable for prioritizing which new compounds to synthesize and test, thereby streamlining the discovery process. researchgate.net

Table 2: Example of a QSAR Data Set for a Series of this compound Analogues

Compound IDR-Group SubstitutionLogP (Descriptor)Molecular Weight (Descriptor)Experimental IC₅₀ (µM)Predicted IC₅₀ (µM)
1H4.2282.385.25.5
22-fluoro4.3300.373.83.6
33-chloro4.8316.822.12.3
42,6-difluoro4.4318.361.51.7

A key outcome of QSAR studies is the identification of the most important physicochemical descriptors that influence biological activity. These descriptors fall into several categories, including:

Steric descriptors: Related to the size and shape of the molecule. The bulky adamantane group would heavily influence these parameters.

Electronic descriptors: Describing the distribution of electrons, such as partial charges and dipole moments.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule (e.g., LogP), a property significantly impacted by the adamantane cage. nih.gov

Topological descriptors: Numerical values derived from the graph representation of the molecule.

For this compound and its analogues, QSAR models can reveal, for example, that increased hydrophobicity due to the adamantane moiety is positively correlated with activity, or that specific electronic properties of substituents on the phenyl ring are critical for efficacy. nih.govmdpi.com This information provides deep insights into the structure-activity relationship and guides the rational design of more potent molecules. nih.gov

Advanced Theoretical Chemistry Calculations

Advanced theoretical chemistry calculations, such as those based on quantum mechanics, provide a fundamental understanding of the intrinsic properties of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory) are used to study molecular structure and electronics in great detail. researchgate.netresearchgate.net

These calculations can determine the most stable three-dimensional conformation of the molecule, calculate its vibrational frequencies (which can be compared with experimental IR and Raman spectra), and map its electrostatic potential surface to identify electron-rich and electron-poor regions susceptible to interaction. nih.govmdpi.com For instance, research on N′-(adamantan-2-ylidene)benzohydrazide, a structurally related compound, used quantum chemical calculations to identify stable conformers and explain its UV-Vis absorption spectrum. researchgate.net Similarly, the Quantum Theory of Atoms-in-Molecules (QTAIM) can be used to analyze the nature of noncovalent interactions that stabilize the crystal structure of adamantane-containing compounds. rsc.org This level of detailed electronic and structural information is crucial for a complete understanding of the molecule's chemical behavior and its interactions with biological systems.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. researchgate.netresearchgate.net By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric and electronic structures, vibrational frequencies, and reaction energetics. analis.com.my For this compound, DFT studies would provide a foundational understanding of its stability and chemical reactivity.

A typical DFT analysis would begin with the geometry optimization of the molecule to find its most stable three-dimensional conformation. From this optimized structure, various electronic properties can be calculated. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen of the amino group, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the amide and amine hydrogen atoms.

These computational insights are critical for predicting how the molecule might interact with biological targets or other chemical species. For instance, understanding the local reactivity through Fukui functions can pinpoint specific atoms involved in potential bond formations. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

ParameterDescriptionHypothetical ValueSignificance
EHOMO Energy of the Highest Occupied Molecular Orbital-5.8 eVIndicates electron-donating capability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO4.6 eVRelates to chemical reactivity and stability. nih.gov
Ionization Potential (I) Energy required to remove an electron5.8 eVCalculated as -EHOMO. nih.gov
Electron Affinity (A) Energy released when an electron is added1.2 eVCalculated as -ELUMO. nih.gov
Global Hardness (η) Resistance to change in electron distribution2.3 eVCalculated as (I-A)/2.
Dipole Moment Measure of the molecule's overall polarity3.5 DInfluences solubility and intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While DFT provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. ias.ac.inresearchgate.net

When studying the interaction of this compound with a biological target, such as a protein receptor, MD simulations are used to model the binding dynamics. nih.gov After an initial placement of the molecule into the protein's active site (often guided by molecular docking), the MD simulation can assess the stability of the resulting complex. nih.gov Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): To evaluate the stability of the protein-ligand complex over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To quantify the formation and lifetime of hydrogen bonds between the ligand and the receptor, which are often critical for binding affinity.

These simulations can provide a detailed, atomistic view of the binding mechanism, helping to explain the basis of molecular recognition and guide the design of derivatives with improved affinity and selectivity. nih.gov

In Silico Assessment of Drug-Likeness and Pharmacokinetic Relevant Properties

Before committing to costly and time-consuming synthesis and experimental testing, in silico tools are widely used to predict the "drug-likeness" and pharmacokinetic properties of a potential drug candidate. biointerfaceresearch.comjonuns.com This process, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, helps to identify molecules with a higher probability of success in clinical trials. nih.govnih.gov

For this compound, a standard in silico assessment would involve calculating various physicochemical and pharmacokinetic properties. One of the most common starting points is evaluating "Lipinski's Rule of Five," which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

Online servers and software like pkCSM, SwissADME, and admetSAR are frequently used to predict a wide array of properties beyond Lipinski's rules. nih.govnih.gov These predictions can include water solubility, blood-brain barrier (BBB) permeability, intestinal absorption, and potential for inhibiting key metabolic enzymes like the Cytochrome P450 family. researchgate.net The high lipophilicity conferred by the adamantane moiety is a key characteristic that influences these properties. nih.gov

Table 2: Predicted Physicochemical and Pharmacokinetic Properties for this compound

PropertyPredicted Value/ClassificationImportance
Molecular Formula C₁₇H₂₂N₂OBasic chemical information.
Molecular Weight 270.37 g/mol Adheres to Lipinski's rule (< 500).
LogP (Octanol/Water) 3.1 - 3.5Measures lipophilicity; adheres to Lipinski's rule (< 5).
Hydrogen Bond Donors 2 (from -NH₂ and -NH-)Adheres to Lipinski's rule (≤ 5).
Hydrogen Bond Acceptors 2 (from O=C and N of -NH₂)Adheres to Lipinski's rule (≤ 10).
Topological Polar Surface Area (TPSA) 55.12 ŲPredicts cell permeability; values < 140 Ų are associated with good oral bioavailability.
Human Intestinal Absorption HighPredicts the extent of absorption from the gut.
Blood-Brain Barrier (BBB) Permeability PermeableIndicates potential for central nervous system activity. nih.gov
CYP2D6 Inhibitor NoPredicts low risk of drug-drug interactions involving this key metabolic enzyme.
Hepatotoxicity Low/NoPredicts the risk of causing liver damage. jonuns.com

These in silico predictions provide a comprehensive profile of this compound, allowing researchers to flag potential liabilities and prioritize candidates for further development. jonuns.comresearchgate.net

Future Research Directions and Advanced Preclinical Methodologies

Design and Synthesis of Next-Generation Analogues with Enhanced Potency or Selectivity

The future development of N-(adamantan-2-yl)-4-aminobenzamide hinges on the strategic design and synthesis of next-generation analogues. Drawing inspiration from structure-activity relationship (SAR) studies on other N-substituted benzamide (B126) and adamantane (B196018) derivatives, medicinal chemists can systematically modify the parent scaffold to enhance target potency and selectivity. nih.govresearchgate.netresearchgate.net

Key synthetic strategies would likely involve:

Modification of the Benzamide Ring: Introducing various substituents (e.g., fluoro, chloro, nitro groups) to the benzamide ring could modulate the electronic and steric properties of the molecule, potentially leading to stronger interactions with target enzymes. nih.gov The synthesis of halo- and nitro-substituted analogues of similar benzamides has been reported as a strategy to create potent enzyme inhibitors. researchgate.net

Alterations to the Amino Linker: The primary amine at the 4-position of the benzamide ring is a prime site for modification. Acylation, alkylation, or incorporation into heterocyclic systems could fine-tune the compound's binding affinity and pharmacokinetic profile.

Functionalization of the Adamantane Cage: While synthetically challenging, substitution on the adamantane moiety itself could offer a path to improved tissue distribution and target engagement.

A primary goal would be to improve selectivity, particularly for targets like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) over its isoform, 11β-HSD2, to minimize potential side effects. nih.gov The design of these new analogues can be guided by computational chemistry and X-ray crystallographic analysis of inhibitor-protein complexes to better define the binding interactions. nih.gov

Table 1: Proposed Analogues of this compound and Research Goals

Analogue Series Proposed Modification Primary Research Goal Example Rationale
Series A: Benzamide Ring Substitution Introduction of electron-withdrawing or -donating groups at the 2- or 3-position.Enhance binding affinity and selectivity for 11β-HSD1 or DPP-IV.Halogen substitution can alter electrostatic interactions in the binding pocket. researchgate.net
Series B: Amine Modification Conversion of the 4-amino group to a substituted amine, urea, or thiourea.Modulate pharmacokinetic properties and explore new binding interactions.Thiourea derivatives of adamantane have shown distinct biological activities. nih.gov
Series C: Linker Variation Replacing the amide bond with a more stable isostere.Improve metabolic stability and oral bioavailability.Linker modification is a common strategy to enhance drug-like properties. researchgate.net
Series D: Adamantane Isomers Synthesis using 1-adamantylamine instead of 2-adamantylamine.Investigate the impact of adamantane cage orientation on biological activity.The substitution pattern of the adamantane cage is known to strongly influence activity. mdpi.com

Investigation of Combination Therapeutic Strategies in Preclinical Models

To maximize therapeutic impact and potentially overcome resistance mechanisms, future preclinical research should investigate this compound or its optimized analogues in combination with established therapies.

For Metabolic Diseases: Given the potential of adamantyl amides to inhibit 11β-HSD1 and dipeptidyl peptidase-IV (DPP-IV), combination studies in models of type 2 diabetes are highly warranted. nih.govnih.gov Preclinical models such as diet-induced obese (DIO) mice, db/db mice, or Zucker diabetic fatty rats could be used. mdpi.commdpi.com A logical approach would be to combine the adamantane compound with first-line therapies like metformin (B114582). A meta-analysis of clinical trials has shown that adding a DPP-IV inhibitor to ongoing metformin therapy significantly improves glycemic control. frontiersin.org

For Oncology: Several adamantane derivatives have demonstrated anti-proliferative activity against various human tumor cell lines. nih.gov If this compound analogues show anticancer potential (e.g., through inhibition of targets like Hsp90 or histone deacetylases), they could be tested in combination with standard-of-care chemotherapeutics. researchgate.netnih.gov Such studies would utilize xenograft models where human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) are implanted in immunocompromised mice to evaluate synergistic effects on tumor growth inhibition. nih.gov

Exploration of Novel Biological Targets and Disease Indications

While initial interest may focus on established targets for adamantane derivatives like 11β-HSD1 and DPP-IV, the unique structure of this compound merits broader screening to uncover novel mechanisms of action and therapeutic applications. nih.govnih.gov The high lipophilicity conferred by the adamantane moiety often facilitates interaction with a wide range of biological systems. nih.gov

Future research should include comprehensive screening against panels of enzymes and receptors. Potential new targets, based on activities observed in structurally related compounds, could include:

Viral Proteins: Adamantane derivatives like Amantadine (B194251) and Rimantadine (B1662185) are known antiviral agents against Influenza A. nih.gov Other analogues have shown inhibitory activity against Dengue virus and HIV. nih.gov

Bacterial and Fungal Enzymes: Many adamantane-based compounds have been recognized as potent bactericidal and fungicidal agents, suggesting potential applications in infectious diseases. nih.gov

Cancer-Related Kinases and Proteins: Beyond Hsp90 and HDACs, adamantane-based drugs like Adaphostin act as tyrosine kinase inhibitors. rsc.org

Ion Channels: A novel class of N-(thiazol-2-yl)-benzamide analogues was recently identified as selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, highlighting the potential for this scaffold to interact with ion channels. semanticscholar.org

Table 2: Potential Novel Biological Targets and Disease Indications

Potential Target Class Specific Example(s) Potential Disease Indication Rationale from Related Compounds
Enzymes (Metabolic) 11β-HSD1, DPP-IV nih.govnih.govType 2 Diabetes, Metabolic Syndrome ed.ac.ukAdamantyl amides are known inhibitors of 11β-HSD1. nih.gov Aminobenzamide scaffolds can inhibit DPP-IV. nih.gov
Enzymes (Oncology) Hsp90, Histone Deacetylases (HDACs) researchgate.netnih.govVarious Cancers (e.g., lung, breast)2-aminobenzamide (B116534) derivatives are known Hsp90 inhibitors. nih.gov
Viral Proteins Influenza A M2 protein, Dengue Virus proteinsInfluenza, Dengue FeverAmantadine is a known anti-influenza drug. nih.gov
Bacterial Targets Various (e.g., cell wall synthesis)Bacterial InfectionsSQ109, an adamantane derivative, is a drug for tuberculosis. nih.gov
Ion Channels Zinc-Activated Channel (ZAC)Neurological or Psychiatric DisordersN-(thiazol-2-yl)-benzamide analogues are selective ZAC antagonists. semanticscholar.org

Application of Advanced In Vitro and Ex Vivo Models for Efficacy and Mechanistic Validation

To improve the translational value of preclinical findings, research on this compound should move beyond traditional 2D cell culture and simple enzyme assays. nih.govnih.gov Advanced models can provide more physiologically relevant data on efficacy and mechanism.

Advanced In Vitro Models:

3D Cell Cultures (Spheroids/Organoids): For oncology applications, testing analogues in 3D tumor spheroids or patient-derived organoids can better predict in vivo efficacy by mimicking tumor architecture and cell-cell interactions.

Organ-on-a-Chip: Microfluidic devices that simulate the physiology of human organs (e.g., liver-on-a-chip) can be used to assess metabolism and tissue-specific toxicity with greater accuracy than simple cell monolayers.

High-Content Screening (HCS): Automated imaging and analysis can be used to simultaneously assess multiple cellular parameters (e.g., target localization, downstream signaling, cytotoxicity) in response to compound treatment, providing deep mechanistic insights.

Advanced Ex Vivo Models:

Precision-Cut Tissue Slices: Using viable tissue slices from preclinical models or human donors (e.g., liver, adipose tissue) allows for the assessment of compound activity and metabolism in the context of the native tissue microenvironment. mdpi.com

Ex Vivo Pharmacodynamic Assays: Following in vivo administration of the compound to animal models, tissues can be harvested to measure target engagement and enzyme inhibition, providing a direct link between pharmacokinetics and pharmacodynamics. rsc.org For an 11β-HSD1 inhibitor, this would involve measuring the conversion of cortisone (B1669442) to cortisol in liver or adipose tissue samples. rsc.org

Development of Advanced Imaging and Detection Probes for Molecular Studies

To better understand the compound's behavior in situ and in vivo, this compound can serve as the scaffold for developing sophisticated molecular probes. nih.gov Small-molecule inhibitors are increasingly being used to create affinity probes for molecular imaging. nih.gov This involves chemically modifying the inhibitor to attach a reporter group, such as a fluorophore or a radionuclide, via a stable linker. nih.gov

Fluorescent Probes: By conjugating a fluorescent dye (e.g., a cyanine (B1664457) dye) to a non-critical position on the this compound molecule, researchers can create a probe for use in advanced microscopy techniques. rsc.orgnih.gov These probes would enable the direct visualization of the drug binding to its target within cells and tissues, confirming target engagement and subcellular localization. This approach has been successfully used to create probes from kinase inhibitors like Gefitinib for super-resolution imaging. rsc.org

Radiolabeled Probes for PET Imaging: Attaching a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18) would transform the molecule into a PET (Positron Emission Tomography) tracer. This would allow for non-invasive, whole-body imaging in preclinical models to determine the biodistribution of the drug, quantify target occupancy in specific organs like the brain or liver, and guide therapeutic strategies.

The development of such probes is crucial for confirming that the drug reaches its intended target in relevant tissues and for understanding the relationship between target engagement and the observed physiological effects. nih.gov

Q & A

Q. What are the key synthetic routes for N-(adamantan-2-yl)-4-aminobenzamide, and how is structural purity ensured?

The synthesis typically involves a two-step process:

Acylation : Reacting 1-adamantylamine with a protected 4-nitrobenzoyl derivative (e.g., tert-butyl (4-((adamantan-1-yl)carbamoyl)phenyl)carbamate) to form an intermediate .

Deprotection : Removing the Boc (tert-butoxycarbonyl) protecting group under acidic conditions to yield the final 4-aminobenzamide derivative.
Structural Verification :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ ~7.51 ppm, dd), adamantane CH groups (δ ~2.03 ppm, s), and NH₂ protons (δ ~5.50 ppm, s) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₁₇H₂₂N₂O: calculated 294.17 g/mol).

Q. How does the adamantyl moiety influence the compound’s physicochemical properties?

The adamantane group enhances lipophilicity , increasing membrane permeability and bioavailability. This is critical for drug candidates targeting intracellular pathogens (e.g., Mycobacterium tuberculosis) or central nervous system disorders . Computational studies (e.g., LogP calculations) and experimental partition coefficient assays (octanol-water) are recommended to quantify this effect .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for adamantane-containing analogs .
  • X-ray Crystallography : Use programs like SHELXL for small-molecule refinement. For example, SHELXL can resolve ambiguities in hydrogen bonding (e.g., amide-NH⋯O interactions) and confirm adamantane chair conformations .
  • Dynamic NMR : Analyze temperature-dependent splitting of adamantane signals to detect conformational flexibility .

Q. What strategies optimize the synthetic yield of this compound?

  • Catalyst Screening : Replace traditional Raney-Ni with Pd/C or PtO₂ for nitro-group reduction, improving efficiency and reducing side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates in acylation steps, while methanol minimizes byproduct formation during deprotection .
  • Purification : Column chromatography (silica gel, CHCl₃:MeOH = 3:1) or recrystallization (ethyl acetate/hexane) achieves >95% purity .

Q. What are the structure-activity relationships (SAR) of adamantane-containing benzamides in antimicrobial studies?

  • Adamantane Positioning : 2-substituted adamantyl (vs. 1-substituted) improves steric compatibility with bacterial enzyme active sites (e.g., enoyl-ACP reductase in Mycobacterium) .
  • Amino Group Modifications : Acetylation or sulfonylation of the 4-amino group reduces cytotoxicity while retaining activity against Gram-positive bacteria (e.g., S. aureus) .
  • Biological Testing : Minimum inhibitory concentration (MIC) assays (1–64 µg/mL range) and time-kill curves are standard protocols .

Q. What safety protocols are recommended for handling this compound?

  • GHS Compliance : Based on analogous 4-aminobenzamides, classify as:
    • Acute Toxicity (Oral, Category 4) : LD₅₀ > 500 mg/kg (rat).
    • Skin Sensitization (Category 1) : Use nitrile gloves and fume hoods during synthesis .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .

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